molecular formula C22H30ClN3O5S B2513521 N-(2-((4-benzylpiperazin-1-yl)sulfonyl)ethyl)-2,6-dimethoxybenzamide hydrochloride CAS No. 1189684-10-3

N-(2-((4-benzylpiperazin-1-yl)sulfonyl)ethyl)-2,6-dimethoxybenzamide hydrochloride

Cat. No.: B2513521
CAS No.: 1189684-10-3
M. Wt: 484.01
InChI Key: BQNHIKGYFSJGSF-UHFFFAOYSA-N
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Description

N-(2-((4-Benzylpiperazin-1-yl)sulfonyl)ethyl)-2,6-dimethoxybenzamide hydrochloride is a synthetic small molecule characterized by a benzylpiperazine-sulfonyl group linked via an ethyl chain to a 2,6-dimethoxybenzamide moiety. The hydrochloride salt enhances aqueous solubility, a common strategy for improving bioavailability in drug development .

Properties

IUPAC Name

N-[2-(4-benzylpiperazin-1-yl)sulfonylethyl]-2,6-dimethoxybenzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O5S.ClH/c1-29-19-9-6-10-20(30-2)21(19)22(26)23-11-16-31(27,28)25-14-12-24(13-15-25)17-18-7-4-3-5-8-18;/h3-10H,11-17H2,1-2H3,(H,23,26);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQNHIKGYFSJGSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OC)C(=O)NCCS(=O)(=O)N2CCN(CC2)CC3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-((4-benzylpiperazin-1-yl)sulfonyl)ethyl)-2,6-dimethoxybenzamide hydrochloride, with the CAS number 1189457-90-6, is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C17H26ClN3O3S
  • Molecular Weight : 387.9 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The compound is designed to inhibit certain pathways involved in cancer cell proliferation and may also exhibit neuropharmacological effects due to the presence of the benzylpiperazine moiety.

Anticancer Activity

Several studies have investigated the anticancer properties of compounds structurally related to this compound. For instance:

  • Cytotoxicity Studies :
    • In vitro assays demonstrated that related compounds exhibited significant antiproliferative activity against various cancer cell lines including MDA-MB-231 (breast cancer), PC-3 (prostate cancer), and others. The IC50 values ranged from 5.2 μM to 22.2 μM for cancer cells, while being minimally cytotoxic to normal cell lines such as HEK-293 .
Cell Line IC50 Value (μM) Remarks
MDA-MB-2315.2 - 22.2Significant antiproliferative activity
HEK-293102.4 - 293.2Minimal cytotoxicity
  • Mechanisms of Induction :
    • The compound was found to induce apoptosis in cancer cells at concentrations as low as 5 μM, suggesting that it activates apoptotic pathways selectively in malignant cells while sparing normal cells .

Neuropharmacological Effects

The benzylpiperazine structure is known for its potential central nervous system effects. Compounds similar to this compound have been studied for their ability to modulate neurotransmitter systems, particularly serotonin and dopamine pathways.

Case Studies and Research Findings

Recent studies have explored the synthesis and biological evaluation of related compounds:

  • Synthesis and Evaluation :
    • A series of benzopyran derivatives were synthesized and evaluated for their antiproliferative activities. Notably, some derivatives demonstrated selective cytotoxicity against human epidermoid carcinoma and breast cancer cell lines .
  • In Vivo Studies :
    • Further investigations into animal models are necessary to evaluate the therapeutic potential and safety profile of this compound.

Comparison with Similar Compounds

Sulfonamide-Containing Cannabinoid Ligands

Key Compounds :

  • SR141716A (Rimonabant) : A CB1 inverse agonist with a pyrazole carboxamide core and sulfonamide group.
  • Sch225336 : A CB2-selective bis-sulfone ligand.

Structural and Functional Insights :

Compound Core Structure Sulfonamide Groups Target Receptor Key Features
Target Compound Benzamide-Piperazine 1 Not Reported 2,6-Dimethoxybenzamide; hydrochloride salt
SR141716A Pyrazole carboxamide 1 CB1 Inverse agonist; chlorophenyl groups enhance CB1 affinity
Sch225336 Bis-sulfone 2 CB2 High selectivity due to dual sulfonyl groups
  • Sulfonamide Role : The sulfonyl group in the target compound may facilitate hydrogen bonding with receptor residues, analogous to SR141716A’s interaction with CB1. However, Sch225336’s bis-sulfone structure demonstrates that multiple sulfonyl groups can enhance receptor selectivity .
  • Benzamide vs.

Piperazine/Piperidine Derivatives

Key Compounds :

  • SR144528 : A CB2 inverse agonist with a bicyclic piperidine structure.
  • Customs Tariff Analogs: Multiple piperazine/ethylamine hydrochlorides (e.g., 4'-Benzyloxy-2-[(1-methyl-2-phenoxyethyl)amino]propiophenone hydrochloride) .

Comparison :

  • Piperazine Flexibility : The target’s 4-benzylpiperazine group may confer conformational flexibility, aiding in receptor docking. In contrast, SR144528’s rigid bicyclic structure restricts mobility, possibly contributing to its inverse agonist activity .
  • Hydrochloride Salts : Like many compounds listed in customs tariffs (e.g., ethylenediamine hydrochlorides), the target’s hydrochloride salt improves solubility, a critical factor for in vivo efficacy .

Benzamide and Aromatic Ether Analogs

Key Compounds :

  • 2,6-Dimethoxybenzamide Derivatives : Found in antipsychotics (e.g., Remoxipride).

Insights :

  • This contrasts with Sch225336’s 4-methoxyphenyl sulfonyl groups, which contribute to CB2 selectivity .

Preparation Methods

Preparation of 4-Benzylpiperazine

4-Benzylpiperazine is typically synthesized via nucleophilic substitution between piperazine and benzyl halides. A modified procedure from EP2408454NWB1 involves:

  • Reacting piperazine (1.0 equiv) with benzyl bromide (1.05 equiv) in acetonitrile at 60°C for 12 h.
  • Quenching with aqueous NaHCO₃ and extracting with dichloromethane.
  • Purification via fractional distillation (Yield: 85–90%, purity >98% by GC-MS).

Sulfonylation with 2-Chloroethanesulfonyl Chloride

The sulfonylation step employs 2-chloroethanesulfonyl chloride as the electrophile:

  • Reaction Conditions :
    • 4-Benzylpiperazine (1.0 equiv), 2-chloroethanesulfonyl chloride (1.1 equiv)
    • Solvent: Dichloromethane (DCM)
    • Base: Triethylamine (2.5 equiv)
    • Temperature: 0°C → room temperature, 4 h
  • Workup :
    • Wash with 1M HCl, saturated NaHCO₃, and brine.
    • Dry over MgSO₄ and concentrate (Yield: 78–82%).

Amine Generation via Gabriel Synthesis

The chloroethylsulfonyl intermediate is converted to the primary amine using the Gabriel method:

  • React with phthalimide potassium salt (1.2 equiv) in DMF at 100°C for 8 h.
  • Hydrolyze with hydrazine hydrate (2.0 equiv) in ethanol under reflux (6 h).
  • Filter and concentrate to obtain 2-((4-benzylpiperazin-1-yl)sulfonyl)ethylamine (Yield: 65–70%).

Synthesis of 2,6-Dimethoxybenzoyl Chloride

Acid Chloride Formation

2,6-Dimethoxybenzoic acid is activated using oxalyl chloride:

  • Dissolve 2,6-dimethoxybenzoic acid (1.0 equiv) in anhydrous DCM.
  • Add oxalyl chloride (1.5 equiv) and catalytic DMF (2 drops).
  • Stir at room temperature until gas evolution ceases (~4 h).
  • Remove solvents under reduced pressure to yield the acid chloride (Quantitative yield).

Amide Coupling and Salt Formation

Amide Bond Formation

The amine intermediate is coupled with 2,6-dimethoxybenzoyl chloride under Schotten-Baumann conditions:

  • Dissolve 2-((4-benzylpiperazin-1-yl)sulfonyl)ethylamine (1.0 equiv) in THF.
  • Add 2,6-dimethoxybenzoyl chloride (1.1 equiv) dropwise at 0°C.
  • Adjust pH to 8–9 using 10% NaOH.
  • Stir at room temperature for 12 h.
  • Extract with ethyl acetate, dry, and concentrate (Yield: 70–75%).

Hydrochloride Salt Precipitation

The free base is converted to the hydrochloride salt:

  • Dissolve the amide in anhydrous diethyl ether.
  • Bubble HCl gas through the solution at 0°C until precipitation completes.
  • Filter and wash with cold ether (Yield: 95%, purity >99% by HPLC).

Analytical Data and Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 7.45–7.30 (m, 5H, Ar-H), 6.65 (d, J = 8.4 Hz, 2H, benzamide-H), 3.85 (s, 6H, OCH₃), 3.70–3.50 (m, 4H, piperazine-H), 2.95–2.80 (m, 6H, SO₂CH₂CH₂NH and piperazine-H), 2.60 (s, 2H, CH₂Ph).
  • IR (KBr) : 1650 cm⁻¹ (C=O), 1320–1150 cm⁻¹ (S=O).

Purity and Yield Optimization

Step Yield (%) Purity (%)
4-Benzylpiperazine 85–90 >98
Sulfonylation 78–82 95
Gabriel Synthesis 65–70 90
Amide Coupling 70–75 97
Salt Formation 95 >99

Critical Process Parameters

Sulfonylation Efficiency

The stoichiometry of 2-chloroethanesulfonyl chloride must exceed 1.1 equiv to compensate for hydrolysis side reactions. Excess base (e.g., triethylamine) minimizes sulfonic acid byproduct formation.

Amide Coupling Solvent Selection

THF outperforms DMF or DCM in Schotten-Baumann reactions due to better solubility of the amine and controlled reaction exothermicity.

Salt Crystallization

Anhydrous conditions during HCl gas treatment prevent hydrate formation. Ether’s low polarity ensures high-yield precipitation of the hydrochloride salt.

Scalability and Industrial Considerations

Cost Analysis

Reagent Cost (USD/kg)
4-Benzylpiperazine 120–150
2-Chloroethanesulfonyl chloride 300–350
2,6-Dimethoxybenzoic acid 250–300

Environmental Impact

  • PMI (Process Mass Intensity) : 32 kg/kg (primarily due to solvent use in sulfonylation).
  • Waste Streams : Aqueous HCl/NaOH, spent DCM, and ether.

Q & A

Basic: What synthetic strategies are recommended for high-yield preparation of N-(2-((4-benzylpiperazin-1-yl)sulfonyl)ethyl)-2,6-dimethoxybenzamide hydrochloride?

Methodological Answer:

  • Key Steps :
    • Sulfonylation : React 4-benzylpiperazine with a sulfonyl chloride derivative under inert conditions (e.g., N₂ atmosphere) to form the sulfonamide intermediate .
    • Coupling Reaction : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) to conjugate the sulfonamide intermediate with 2,6-dimethoxybenzamide.
    • Hydrochloride Salt Formation : Precipitate the final compound by adding HCl in anhydrous ethanol.
  • Optimization :
    • Monitor reaction progress via TLC or HPLC.
    • Purify intermediates via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient).
    • Final recrystallization in ethanol/water (4:1) improves purity (>95%) .

Basic: How is structural confirmation of the compound achieved?

Methodological Answer:

  • Analytical Techniques :
    • NMR Spectroscopy :
  • ¹H NMR (DMSO-d₆): Identify benzyl protons (δ 7.2–7.4 ppm), piperazine methylene (δ 3.1–3.5 ppm), and methoxy groups (δ 3.8 ppm) .
  • ¹³C NMR: Confirm sulfonyl (C=O at ~170 ppm) and aromatic carbons.
    2. Mass Spectrometry (MS) : ESI-MS in positive ion mode to detect [M+H]⁺ and isotopic patterns matching the molecular formula.
    3. Elemental Analysis : Validate C, H, N, S, and Cl content within ±0.4% of theoretical values .

Basic: What analytical methods ensure purity and impurity profiling?

Methodological Answer:

  • HPLC Parameters :
    • Column : C18 (5 µm, 250 × 4.6 mm).
    • Mobile Phase : Methanol/sodium acetate buffer (pH 4.6, 65:35 v/v) .
    • Detection : UV at 254 nm.
  • Impurity Standards :
    • Use pharmacopeial reference standards (e.g., EP/BP impurities) for quantification .
    • Limit unidentified impurities to <0.1% per ICH guidelines.

Advanced: How can structure-activity relationship (SAR) studies optimize receptor affinity?

Methodological Answer:

  • Design Strategy :
    • Substituent Variation : Modify the benzamide (e.g., halogenation) or piperazine (e.g., alkylation) to alter steric/electronic properties .
    • In Vitro Assays :
  • Receptor Binding : Radioligand displacement assays (e.g., ³H-spiperone for dopamine D2/D3 receptors).
  • Functional Activity : Measure cAMP inhibition (for D2 antagonism) or calcium flux (for serotonin receptors) .
  • QSAR Modeling : Use computational tools (e.g., Schrödinger) to correlate substituent descriptors (logP, polar surface area) with IC₅₀ values .

Advanced: How to resolve contradictions in reported receptor binding data?

Methodological Answer:

  • Root Cause Analysis :
    • Assay Conditions : Compare cell lines (CHO vs. HEK293), ligand concentrations, and incubation times .
    • Receptor Subtypes : Test selectivity across D2, D3, and 5-HT receptor subtypes using subtype-specific antagonists .
  • Hybrid Validation :
    • Combine wet-lab data (e.g., Saito et al.’s multi-receptor agonism profiles) with computational models (e.g., Haddad et al.’s bioelectronic nose parameters) .
    • Use meta-analysis to reconcile divergent clusters of chemical features .

Advanced: What computational approaches validate molecular interactions?

Methodological Answer:

  • Docking Studies :
    • Receptor Models : Use crystallographic data (e.g., PDB ID for D3 receptor) to simulate ligand binding .
    • Software : AutoDock Vina or Glide for binding energy calculations (ΔG < −8 kcal/mol indicates high affinity) .
  • MD Simulations :
    • Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes in lipid bilayers.

Basic: What are best practices for compound stability and storage?

Methodological Answer:

  • Storage Conditions :
    • Store at −20°C in airtight, light-resistant containers with desiccants (silica gel).
    • Avoid repeated freeze-thaw cycles to prevent hydrolysis .
  • Stability Testing :
    • Conduct accelerated degradation studies (40°C/75% RH for 6 months) and monitor via HPLC .

Advanced: How to address discrepancies between in vitro and in vivo efficacy?

Methodological Answer:

  • Pharmacokinetic Profiling :
    • ADME Studies : Measure plasma protein binding (equilibrium dialysis) and metabolic stability (microsomal incubation) .
    • Formulation Adjustments : Use PEG-400 or cyclodextrins to enhance solubility for in vivo dosing .
  • Behavioral Models :
    • Test in rodent models (e.g., forced swim test for antidepressant activity) with dose-ranging (1–10 mg/kg, i.p.) .

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